REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][c:5]([Br:8])[cH:6][n:7]1.[OH:9][CH:10]1[CH2:11][CH2:12][N:13]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:14][CH2:15]1>>[c:2]1([O:9][CH:10]2[CH2:11][CH2:12][N:13]([CH:16]3[CH2:17][CH2:18][CH2:19][CH2:20]3)[CH2:14][CH2:15]2)[n:3][cH:4][c:5]([Br:8])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCN(C2CCCC2)CC1
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Name
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Type
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product
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Smiles
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Brc1cnc(OC2CCN(C3CCCC3)CC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |